![molecular formula C12H11NO4 B14513970 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione CAS No. 62796-53-6](/img/structure/B14513970.png)
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione is a chemical compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry . The structure of this compound includes a naphthalene ring with hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to ensure sustainability and cost-effectiveness. The catalyst, such as nano copper (II) oxide, can be recovered and reused multiple times without losing its activity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in the compound is highly reactive and can participate in addition reactions with nucleophiles such as oxygen, nitrogen, and sulfur .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroxy derivatives .
Applications De Recherche Scientifique
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: The compound’s effects on cellular pathways include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Used in dye production and has antioxidant properties.
Uniqueness: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione stands out due to its dual hydroxyl and amino functional groups, which enhance its reactivity and versatility in various applications. Its ability to penetrate the blood-brain barrier and its potential in treating neurodegenerative diseases further highlight its uniqueness .
Propriétés
Numéro CAS |
62796-53-6 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
8-hydroxy-2-(2-hydroxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c14-5-4-13-8-6-10(16)7-2-1-3-9(15)11(7)12(8)17/h1-3,6,13-15H,4-5H2 |
Clé InChI |
VXUNOEOUPCBXPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


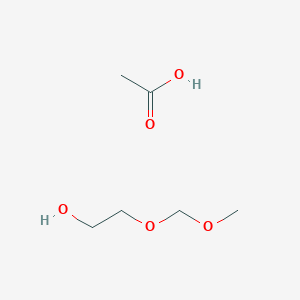
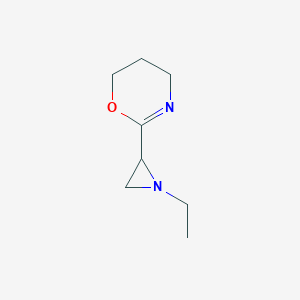
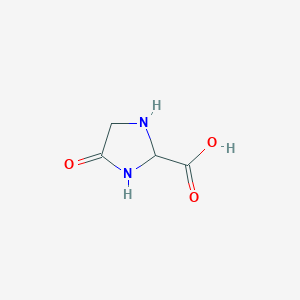
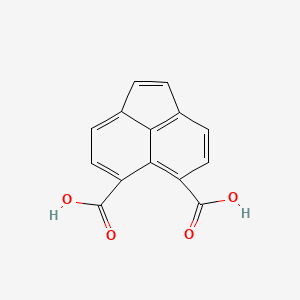
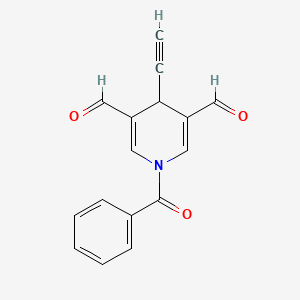
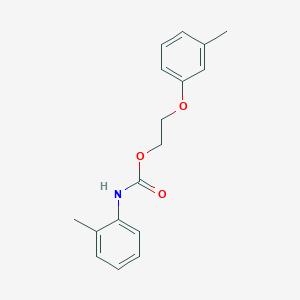
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
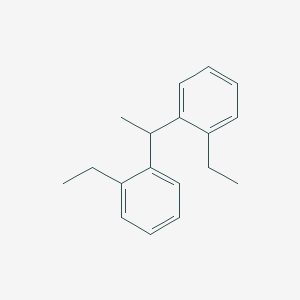

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

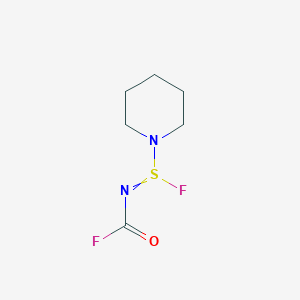

![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
